N-({[2-(2-isopropylphenoxy)ethyl]amino}carbonothioyl)nicotinamide
Overview
Description
N-({[2-(2-isopropylphenoxy)ethyl]amino}carbonothioyl)nicotinamide, also known as IPTG, is a synthetic compound that has been widely used in scientific research. It is a molecular mimic of lactose and is commonly used to induce the expression of genes under the control of the lac operator in bacterial cells.
Scientific Research Applications
Fluorescent Analogs and Spectroscopy
- Nicotinamide, a component of N-({[2-(2-isopropylphenoxy)ethyl]amino}carbonothioyl)nicotinamide, has been used to create fluorescent analogs like Nicotinamide 1,N(6)-ethenoadenine dinucleotide. This analog is useful in fluorescence spectroscopy, showing activity in various dehydrogenase-catalyzed reactions (Barrio, Secrist, & Leonard, 1972).
Catalytic Synthesis and Biochemical Reactions
- The compound plays a role in catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics, leading to the synthesis of N-substituted nicotinamides and related compounds of biological importance (Takács, Jakab, Petz, & Kollár, 2007).
Metabolism in Plants
- In plant metabolism, nicotinamide is used for pyridine nucleotide synthesis after conversion to nicotinic acid. Its metabolism in plants like Arabidopsis thaliana and Oryza sativa leads to the formation of important biochemical compounds (Matsui, Yin, Yamanaka, Iwasaki, & Ashihara, 2007).
Inhibition of Microsomal Mixed-Function Oxidase
- Nicotinamide, a component of the compound, is known to inhibit the metabolism of substrates by hepatic microsomal mixed-function oxidase, impacting oxidative metabolism (Schenkman, Ball, & Estabrook, 1967).
Metabolic Effects in Human Cancer Cells
- Studies on metabolic effects in human cancer cells have found significant changes in amino acids metabolism and purine and pyrimidine metabolism upon inhibition of nicotinamide phosphoribosyltransferase, a key enzyme in cellular bioenergetics (Tolstikov, Nikolayev, Dong, Zhao, & Kuo, 2014).
Microbial Degradation
- A strain of Alcaligenes sp. has been identified to utilize nicotinamide as its sole carbon, nitrogen, and energy source. This finding is pivotal in understanding the microbial degradation of pyridinic compounds (Hu, Zhao, Li, & Yu, 2019).
properties
IUPAC Name |
N-[2-(2-propan-2-ylphenoxy)ethylcarbamothioyl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13(2)15-7-3-4-8-16(15)23-11-10-20-18(24)21-17(22)14-6-5-9-19-12-14/h3-9,12-13H,10-11H2,1-2H3,(H2,20,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPORNYMJCWMJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCNC(=S)NC(=O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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